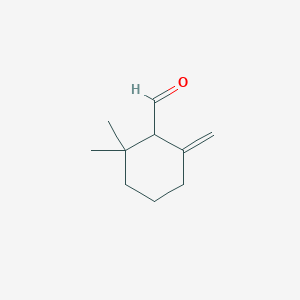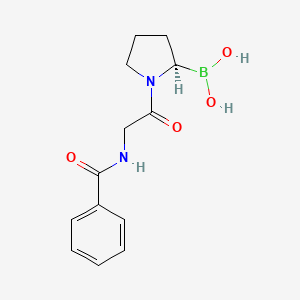
(R)-1-(2-benzamidoacetyl)pyrrolidin-2-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2-benzamidoacetyl)pyrrolidin-2-ylboronic acid is a boronic acid derivative that has potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in a variety of chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-benzamidoacetyl)pyrrolidin-2-ylboronic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Benzamidoacetyl Group: This step involves the acylation of the pyrrolidine ring with a benzamidoacetyl chloride or a similar reagent.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of ®-1-(2-benzamidoacetyl)pyrrolidin-2-ylboronic acid would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Boronic acids can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: Boronic acids can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where they react with halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds (in the case of Suzuki-Miyaura coupling).
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Boronic acids are used as catalysts in various organic reactions.
Synthesis: They are key intermediates in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Boronic acids can act as enzyme inhibitors, particularly for proteases.
Drug Development: They are used in the development of drugs for diseases such as cancer and diabetes.
Medicine
Diagnostics: Boronic acids are used in the development of diagnostic tools, particularly for glucose sensing.
Therapeutics: They are being explored for their potential in treating various medical conditions.
Industry
Materials Science: Boronic acids are used in the development of advanced materials, such as polymers and sensors.
Mecanismo De Acción
The mechanism of action of ®-1-(2-benzamidoacetyl)pyrrolidin-2-ylboronic acid would depend on its specific application. Generally, boronic acids exert their effects through the formation of reversible covalent bonds with diols or other nucleophiles. This interaction can inhibit enzyme activity, alter molecular structures, or facilitate chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Commonly used in organic synthesis and as a glucose sensor.
Methylboronic Acid: Used in Suzuki-Miyaura coupling reactions.
Pinacolborane: Used as a reagent in organic synthesis.
Uniqueness
®-1-(2-benzamidoacetyl)pyrrolidin-2-ylboronic acid is unique due to its specific structure, which combines a pyrrolidine ring, a benzamidoacetyl group, and a boronic acid moiety. This unique combination may confer specific properties and reactivity that are not observed in simpler boronic acids.
Propiedades
Número CAS |
919102-88-8 |
|---|---|
Fórmula molecular |
C13H17BN2O4 |
Peso molecular |
276.10 g/mol |
Nombre IUPAC |
[(2R)-1-(2-benzamidoacetyl)pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C13H17BN2O4/c17-12(16-8-4-7-11(16)14(19)20)9-15-13(18)10-5-2-1-3-6-10/h1-3,5-6,11,19-20H,4,7-9H2,(H,15,18)/t11-/m0/s1 |
Clave InChI |
BJXRITATJHJPJM-NSHDSACASA-N |
SMILES isomérico |
B([C@@H]1CCCN1C(=O)CNC(=O)C2=CC=CC=C2)(O)O |
SMILES canónico |
B(C1CCCN1C(=O)CNC(=O)C2=CC=CC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


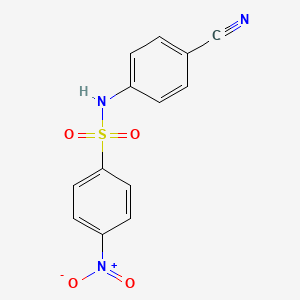
![5-[(3-Chlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14137074.png)

![2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N-ethylethanamine](/img/structure/B14137100.png)
![2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol](/img/structure/B14137108.png)
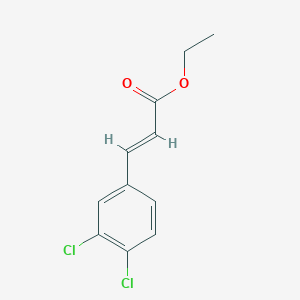
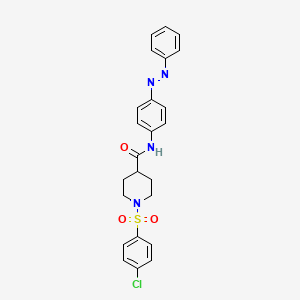
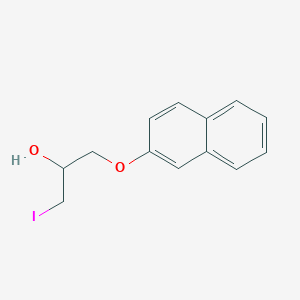
![2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol](/img/structure/B14137134.png)
![4-Benzyl-3-{3-cyclopentyl-2-[4-(methanesulfonyl)phenyl]propanoyl}-1,3-oxazolidin-2-one](/img/structure/B14137137.png)


![2-[[5-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14137174.png)
